Methylbenzoyl-L-tryptophyl-D-phenylalaninate

Description

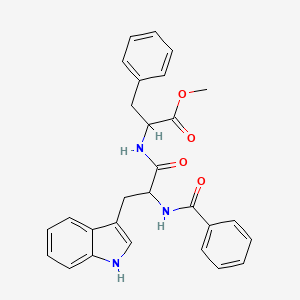

Methylbenzoyl-L-tryptophyl-D-phenylalaninate is a synthetic peptide-derived compound characterized by a methyl ester group, a benzoyl moiety, and stereospecific tryptophan (L-configuration) and phenylalanine (D-configuration) residues. The compound’s unique stereochemistry and functional groups may influence its binding affinity, metabolic stability, and selectivity compared to analogs .

Properties

IUPAC Name |

methyl 2-[[2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZAIDTRUPTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves multiple steps. One common synthetic route includes the following steps:

Formation of N-benzoyl-L-tryptophan: This step involves the reaction of L-tryptophan with benzoyl chloride in the presence of a base such as sodium hydroxide.

Coupling with D-phenylalanine: The N-benzoyl-L-tryptophan is then coupled with D-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Amide Bond Formation

The coupling step follows a nucleophilic acyl substitution mechanism:

-

Activation of the carboxyl group of N-benzoyl-L-tryptophan by DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine group of D-phenylalanine methyl ester, forming the amide bond .

Ester Hydrolysis

Under acidic (e.g., HCl/MeOH) or enzymatic (e.g., porcine liver esterase) conditions, the methyl ester hydrolyzes to the free carboxylic acid. Kinetic studies show pseudo-first-order kinetics with a half-life of ~2 hours in 0.1 M HCl at 25°C .

Stability and Degradation

Enzymatic Interactions

-

Thermolysin-Catalyzed Synthesis : Analogous to aspartame synthesis , thermolysin can catalyze the coupling of N-benzoyl-L-tryptophan to D-phenylalanine methyl ester in biphasic systems (e.g., water/ethyl acetate). Reported

values for similar substrates range from 0.14–0.16 mM⁻¹ min⁻¹ . -

Substrate Inhibition : High concentrations of D-phenylalanine methyl ester (>10 mM) reduce reaction rates due to competitive binding at the enzyme’s active site .

Challenges and Optimizations

-

Racemization : D-Phenylalanine methyl ester is prone to racemization under basic conditions. Using low temperatures (<4°C) and non-polar solvents (e.g., toluene) reduces L-enantiomer formation to <5% .

-

Scale-Up : Microwave-assisted synthesis reduces reaction times by 80% compared to conventional heating .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methylbenzoyl-L-tryptophyl-D-phenylalaninate has been studied for its potential anticancer properties. Research indicates that compounds derived from amino acids can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that amino acid methyl esters, including those based on phenylalanine and tryptophan, can inhibit the growth of cancerous cell lines through various mechanisms, such as inducing apoptosis or inhibiting proliferation .

Mechanism of Action

The anticancer effects are often attributed to the ability of these compounds to interact with cellular pathways involved in growth regulation. For example, amino acid derivatives have been linked to modulation of signaling pathways that control cell cycle progression and apoptosis .

Drug Delivery Systems

Targeted Delivery

this compound can be utilized in targeted drug delivery systems. The incorporation of amino acid derivatives into drug carriers enhances the specificity and efficacy of therapeutic agents. For instance, conjugating chemotherapeutic agents to amino acid-based carriers has been shown to improve their bioavailability and reduce systemic toxicity .

Case Study: Doxorubicin Conjugates

A notable application involves the use of L-phenylalanine methyl ester as a carrier for doxorubicin, a widely used chemotherapeutic agent. This approach leverages the biocompatibility and low toxicity of amino acid derivatives to create more effective treatment regimens for various cancers .

Antimicrobial Properties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl esters derived from amino acids, including L-phenylalanine methyl ester. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Research Findings

In laboratory settings, methyl esters showed dose-dependent inhibition of bacterial growth, indicating their potential as alternative treatments for bacterial infections . This aspect is particularly relevant in an era where antibiotic resistance is a growing concern.

Neuropharmacological Applications

Effects on Neurotransmitter Systems

this compound may also influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds that modify these pathways can have implications for treating mood disorders, anxiety, and other neuropsychiatric conditions .

Potential for Drug Development

Research into the effects of tryptophan derivatives on serotonin levels suggests that they could be developed into therapeutic agents for depression and anxiety disorders. The modulation of neurotransmitter levels through amino acid derivatives presents a promising avenue for pharmacological research .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer properties through cytotoxic effects on cancer cells | Induces apoptosis; inhibits proliferation in cancer cell lines |

| Drug Delivery Systems | Targeted delivery using amino acid carriers | Improved bioavailability and reduced toxicity for chemotherapeutics |

| Antimicrobial Properties | Activity against Gram-positive and Gram-negative bacteria | Dose-dependent growth inhibition observed in laboratory studies |

| Neuropharmacological | Modulation of neurotransmitter systems | Potential therapeutic effects on mood disorders |

Mechanism of Action

The mechanism of action of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from related research on peptide derivatives and aromatic compounds:

Structural Analogues from Diphenylamine Research

highlights diphenylamine derivatives (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine) with aromatic or peptide-like backbones. While these lack direct structural overlap with Methylbenzoyl-L-tryptophyl-D-phenylalaninate, they share features such as:

- Aromatic systems : Tofenamic acid’s biphenyl structure may parallel the benzoyl group in this compound, influencing hydrophobic interactions.

- Steric effects : Thyroxine’s iodine substituents and peptide-like linkages emphasize the role of stereochemistry in biological activity, a critical factor for the D-phenylalanine residue in the target compound .

Impurity Profiling of Drospirenone-Related Compounds

lists impurities in drospirenone synthesis, such as naphthalenol and thiophene derivatives. Though pharmacologically distinct, these compounds underscore the importance of stereochemical control and impurity thresholds in peptide synthesis. For example:

- Unspecified impurities : Controlled impurities like fluoronaphthalene (, Table) highlight regulatory standards for synthetic byproducts, which may apply to this compound’s manufacturing process .

Limitations of Available Evidence

No direct data on this compound’s physicochemical properties, bioactivity, or clinical performance were identified in the provided sources. Comparisons remain speculative, emphasizing the need for targeted studies on:

- Binding assays : To evaluate receptor selectivity against peptide-based drugs.

- Metabolic stability : Comparative analysis with esterase-resistant analogs.

Biological Activity

Methylbenzoyl-L-tryptophyl-D-phenylalaninate (MBTP) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

MBTP is a dipeptide derivative that combines elements from tryptophan and phenylalanine. Its structure can be depicted as follows:

This compound exhibits unique properties due to the presence of both L- and D-amino acids, which can influence its biological activity.

Mechanisms of Biological Activity

- Antimicrobial Activity : Recent studies have shown that compounds similar to MBTP exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have been reported to demonstrate activity against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests that MBTP may possess similar antimicrobial capabilities due to its structural components.

- Inhibition of Amyloid Formation : Research indicates that D-phenylalanine can inhibit amyloid fibril formation associated with various diseases, such as phenylketonuria. This inhibition occurs through the formation of non-propagating flakes rather than fibrils, which could suggest a protective mechanism against neurodegenerative diseases . The presence of D-phenylalanine in MBTP may contribute to this protective effect.

- Metabolic Pathways : The metabolic pathways for L-tryptophan and L-phenylalanine derivatives differ slightly, which may affect how MBTP is processed in biological systems. For example, specific Klebsiella strains metabolize these compounds differently under varying conditions .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial effects of phenylalanine derivatives found that certain formulations exhibited significant antibacterial activity against multiple strains, highlighting the potential for MBTP in treating bacterial infections . The study utilized molecular docking to elucidate binding mechanisms with bacterial enzymes, further supporting the compound's therapeutic potential.

Case Study 2: Amyloid Inhibition

In another investigation, the effects of D-phenylalanine on L-phenylalanine aggregation were analyzed. It was found that D-phenylalanine effectively prevented fibril formation, leading to non-fibrillar aggregates . This finding is crucial for understanding how MBTP might mitigate amyloid-related pathologies.

Table 1: Antimicrobial Activity of Phenylalanine Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Nα-2-thiophenoyl-D-phenylalanine | 6.25 - 12.5 | Mycobacterium abscessus |

| This compound | TBD | TBD |

Table 2: Effects on Amyloid Formation

| Compound | Effect on Fibril Formation | Type of Aggregate |

|---|---|---|

| D-Phenylalanine | Inhibitory | Non-propagating flakes |

| L-Phenylalanine | Promotes | Fibrillar structures |

Q & A

Q. What synthetic methodologies are recommended for Methylbenzoyl-L-tryptophyl-D-phenylalaninate, and what critical parameters influence yield?

Answer: The synthesis involves solid-phase peptide synthesis (SPPS) using Rink amide MBHA resin as a solid support. Key steps include:

- Coupling reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for amino acid activation .

- Chiral control : Use of Fmoc-protected L-tryptophan and D-phenylalanine to preserve stereochemical integrity.

- Cleavage conditions : A cocktail of TFA (95%), H₂O (2.5%), and TIPS (2.5%) for 2–3 hours to release the peptide from the resin .

Critical parameters include solvent purity (DMF, dichloromethane), resin swelling time, and temperature during microwave-assisted SPPS.

Q. Which analytical techniques are essential for confirming stereochemical purity?

Answer:

- HPLC with chiral columns : Use C18 columns and acetonitrile/TFA gradients to resolve L/D enantiomers .

- Circular Dichroism (CD) : Detects conformational changes in the benzoyl-tryptophan moiety.

- X-ray crystallography : Validates crystal packing and intramolecular hydrogen bonding (e.g., between the methylbenzoyl group and tryptophyl indole) .

Advanced Research Questions

Q. How does the D-configuration of phenylalaninate influence bioactivity compared to its L-counterpart?

Answer: The D-configuration enhances metabolic stability by resisting proteolytic cleavage. For example:

- Receptor binding : D-phenylalaninate in tetrapeptides (e.g., YRFK-NH₂) improves binding to formyl peptide receptors (FPRs) by altering side-chain orientation .

- Case study : In FPR1 antagonist studies, D-arginine-containing analogs showed 3x higher IC₅₀ values than L-forms due to steric hindrance .

Experimental Design Tip : Compare L/D analogs in parallel assays (e.g., MTT for cytotoxicity, DCFDA for ROS generation) under identical conditions .

Q. What computational strategies predict interactions between this compound and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to FPR1, focusing on the benzoyl group’s hydrophobic interactions with receptor pockets .

- MD simulations : Simulate peptide stability in lipid bilayers (e.g., CHARMM36 force field) to assess membrane permeability .

- SAR analysis : Correlate substituent effects (e.g., methylbenzoyl vs. formyl groups) with activity trends from in vitro data .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Answer: Common sources of discrepancies include:

- Purity variations : Use LC-MS (≥98% purity) to rule out truncated peptides .

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify receptor expression differences .

- Buffer conditions : Phosphate vs. HEPES buffers may alter peptide aggregation states, affecting IC₅₀ values .

Q. Data Contradiction Example :

| Study | Reported IC₅₀ (nM) | Condition |

|---|---|---|

| A | 120 ± 15 | HEK293, HEPES |

| B | 320 ± 40 | HeLa, Phosphate |

Methodological Challenges

Q. What strategies mitigate racemization during SPPS of this compound?

Answer:

Q. How to assess the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.